molecular formula C22H44BrNO2 B12691494 (2-(Methacryloyloxy)ethyl)dimethyltetradecylammonium bromide CAS No. 93963-45-2

(2-(Methacryloyloxy)ethyl)dimethyltetradecylammonium bromide

Cat. No.: B12691494
CAS No.: 93963-45-2
M. Wt: 434.5 g/mol
InChI Key: RLXOMWVHDGMFGA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methacryloyloxy)ethyl)dimethyltetradecylammonium bromide typically involves the quaternization of dimethyltetradecylamine with (2-bromoethyl)methacrylate. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are also scaled up, often involving automated systems for recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(Methacryloyloxy)ethyl)dimethyltetradecylammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium chloride, sodium iodide, and sodium hydroxide.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

Major Products Formed

Mechanism of Action

Properties

CAS No.

93963-45-2

Molecular Formula

C22H44BrNO2

Molecular Weight

434.5 g/mol

IUPAC Name

dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-tetradecylazanium;bromide

InChI

InChI=1S/C22H44NO2.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-23(4,5)19-20-25-22(24)21(2)3;/h2,6-20H2,1,3-5H3;1H/q+1;/p-1

InChI Key

RLXOMWVHDGMFGA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.